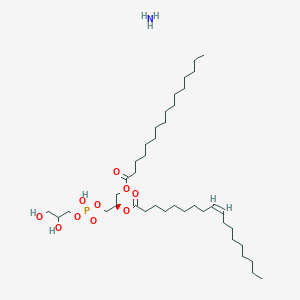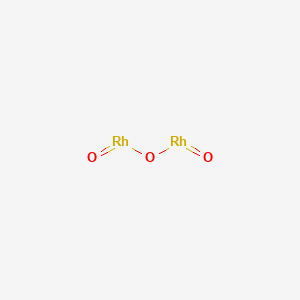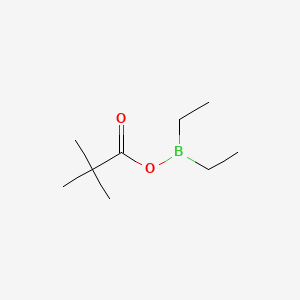
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organometallic compound known for its unique structural and electronic properties. It belongs to the phthalocyanine family, which are macrocyclic compounds widely used in various applications due to their stability, electronic properties, and ability to form complexes with metals. This particular compound features vanadyl (VO) as the central metal ion, coordinated with a phthalocyanine ring substituted with phenoxy groups at the 2, 9, 16, and 23 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt. For this compound, 4-phenoxyphthalonitrile is used as the starting material.
Metal Insertion: Vanadyl ion (VO) is introduced into the phthalocyanine core. This is usually achieved by heating the phthalocyanine with vanadyl sulfate or vanadyl acetylacetonate in a suitable solvent like dimethylformamide (DMF) or 1-chloronaphthalene.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the cyclotetramerization and metal insertion steps.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques like high-performance liquid chromatography (HPLC) and rigorous quality control measures ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The vanadyl center can be oxidized to higher oxidation states, affecting the electronic properties of the compound.
Reduction: Reduction reactions can convert the vanadyl center to lower oxidation states, altering its reactivity and stability.
Substitution: The phenoxy groups can be substituted with other functional groups, modifying the compound’s solubility and electronic characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and hydrazine (N_2H_4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Higher oxidation state vanadyl phthalocyanines.
Reduction: Lower oxidation state vanadyl phthalocyanines.
Substitution: Modified phthalocyanines with different functional groups.
科学的研究の応用
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its anti-cancer and anti-microbial properties due to its ability to generate reactive oxygen species (ROS).
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stable and tunable electronic properties.
作用機序
The mechanism of action of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine involves:
Photodynamic Therapy: Upon light activation, the compound generates reactive oxygen species (ROS) that can induce cell death in cancer cells.
Catalysis: The vanadyl center acts as a catalytic site, facilitating electron transfer reactions in various chemical processes.
Electronic Applications: The compound’s electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
類似化合物との比較
Similar Compounds
Vanadyl Phthalocyanine: Lacks the phenoxy substituents, resulting in different solubility and electronic properties.
Copper Phthalocyanine: Contains copper instead of vanadyl, leading to different catalytic and electronic behaviors.
Zinc Phthalocyanine: Zinc as the central metal ion, used in similar applications but with distinct photophysical properties.
Uniqueness
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its phenoxy substituents, which enhance its solubility and modify its electronic properties. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and photodynamic therapy.
特性
分子式 |
C56H32N8O5V |
|---|---|
分子量 |
947.8 g/mol |
IUPAC名 |
oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32H;;/q-2;;+2 |
InChIキー |
NGSMDHYQABJENH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3[N-]4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1.O=[V+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





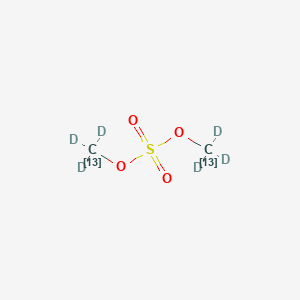

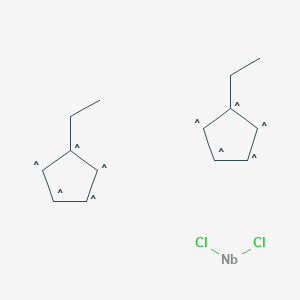
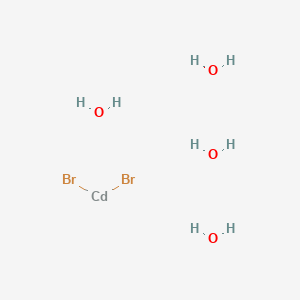
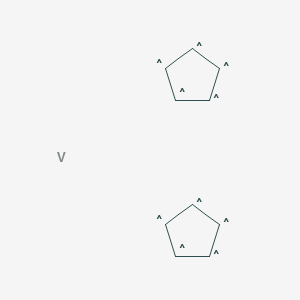
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

